Mortalin ATPase Inhibition: 2‑Chloro‑ADP Shows Maximum Potency Among ADP Analogs
2-Chloro-ADP inhibits mortalin nucleotide‑binding domain (NBD) with an apparent Ki of 45.05 μM, demonstrating the highest inhibition of ATP hydrolysis among tested ADP analogs [1]. In a direct comparative study, 2‑Chloro‑ADP exhibited greater inhibition than unmodified ADP and was the most potent analog in the panel, which included 6‑Bn ADP, 2‑MeS ADP, and 6‑PheEt ADP [1]. This unique off‑target activity is not shared by ADP or 2‑MeS‑ADP, positioning 2‑Chloro‑ADP as the preferred tool compound for probing mortalin‑dependent pathways in cancer and mitochondrial biology.
| Evidence Dimension | Inhibition of mortalin NBD ATPase activity (Ki apparent) |
|---|---|
| Target Compound Data | 45.05 μM |
| Comparator Or Baseline | ADP (unmodified) and other analogs (6-Bn ADP, 2-MeS ADP, 6-PheEt ADP) showed lower inhibition |
| Quantified Difference | 2-Chloro-ADP exhibited the strongest affinity and maximum inhibition among all analogs tested |
| Conditions | In vitro mortalin NBD ATPase assay |
Why This Matters
Procurement of 2-Chloro-ADP is essential for mortalin‑targeted research, as alternative ADP analogs lack this inhibitory potency and would not replicate the chaperone‑modulating effect.
- [1] MDPI. Synthetic and Natural Inhibitors of Mortalin for Cancer Therapy. Cancers 2024, 16(20), 3470. https://doi.org/10.3390/cancers16203470 View Source
